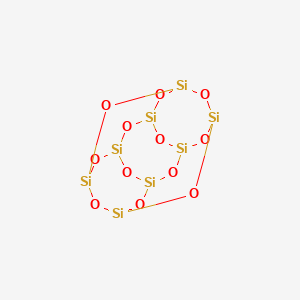![molecular formula C19H22N2O3S B238441 2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PBT2, and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of PBT2 is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. These metal ions are known to play a role in the formation of toxic protein aggregates in the brain, and by chelating them, PBT2 may be able to prevent or reduce the accumulation of these aggregates.
生化学的および生理学的効果
PBT2 has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the ability to reduce the levels of toxic protein aggregates in the brain, improve cognitive function, and reduce inflammation. PBT2 has also been shown to have antioxidant properties, which may help to protect the brain from oxidative damage.
実験室実験の利点と制限
One of the main advantages of PBT2 for lab experiments is its ability to target metal ions such as copper and zinc, which are known to play a role in a number of neurodegenerative diseases. PBT2 is also relatively easy to synthesize, which makes it a convenient compound for use in research. However, one limitation of PBT2 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness in specific contexts.
将来の方向性
There are a number of potential future directions for research on PBT2. One area of interest is the development of more effective therapeutic agents based on the structure of PBT2. Another area of interest is the exploration of the potential applications of PBT2 in other areas of scientific research, such as cancer treatment or drug delivery. Finally, further research is needed to fully understand the mechanism of action of PBT2 and how it can be optimized for use in specific contexts.
合成法
The synthesis of PBT2 is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form PBT2.
科学的研究の応用
PBT2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. PBT2 has been shown to have a number of beneficial effects in preclinical studies, including the ability to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
特性
製品名 |
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
分子式 |
C19H22N2O3S |
分子量 |
358.5 g/mol |
IUPAC名 |
2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-2-10-24-13-7-5-6-12(11-13)18(23)21-19-16(17(20)22)14-8-3-4-9-15(14)25-19/h5-7,11H,2-4,8-10H2,1H3,(H2,20,22)(H,21,23) |
InChIキー |
FFISCRYLBBMRDL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
